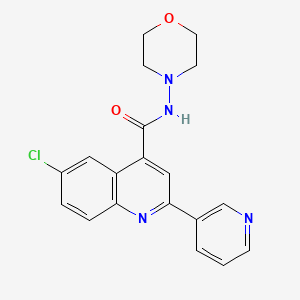
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide
描述
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CL-387785, is a chemical compound that belongs to the family of quinolinecarboxamides. It is a potent and selective inhibitor of the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells.
作用机制
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide binds to the substrate-binding pocket of ABCG2 and blocks the ATPase activity of the transporter. This results in the inhibition of ABCG2-mediated drug efflux and the accumulation of chemotherapy drugs in cancer cells. 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to be a competitive inhibitor of ABCG2, with a Ki value of 0.5 μM.
Biochemical and Physiological Effects:
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to increase the intracellular accumulation of chemotherapy drugs in cancer cells, leading to enhanced cytotoxicity. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a synergistic effect with chemotherapy drugs, leading to increased apoptosis in cancer cells.
实验室实验的优点和局限性
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a potent and selective inhibitor of ABCG2, making it a valuable tool for studying the role of ABCG2 in drug resistance in cancer cells. However, 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has a relatively short half-life and is unstable in aqueous solutions, which can limit its use in certain experiments. In addition, the high cost of 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide can be a limiting factor for some researchers.
未来方向
There are several future directions for research on 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more stable analogs of 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide that can be used in aqueous solutions. Another area of interest is the investigation of the potential of 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide as a chemosensitizer in vivo. In addition, the role of ABCG2 in drug resistance in other types of cancer cells, such as leukemia and lymphoma, could be studied using 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide. Finally, the combination of 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide with other inhibitors of drug efflux transporters could be explored as a potential strategy to overcome drug resistance in cancer therapy.
Conclusion:
In conclusion, 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a potent and selective inhibitor of ABCG2 that has shown promise as a chemosensitizer in cancer therapy. Its mechanism of action involves the inhibition of ABCG2-mediated drug efflux, leading to increased intracellular accumulation of chemotherapy drugs and enhanced cytotoxicity. While 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has some limitations, it is a valuable tool for studying the role of ABCG2 in drug resistance in cancer cells. There are several future directions for research on 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide, including the development of more stable analogs, in vivo studies, and investigation of its potential in combination therapy.
科学研究应用
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential as a chemosensitizer in cancer therapy. ABCG2 is a membrane transporter that pumps chemotherapy drugs out of cancer cells, leading to drug resistance. 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide inhibits ABCG2, thereby increasing the intracellular concentration of chemotherapy drugs and enhancing their efficacy. 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to sensitize various cancer cell lines to chemotherapy drugs, including mitoxantrone, topotecan, and SN-38.
属性
IUPAC Name |
6-chloro-N-morpholin-4-yl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-3-4-17-15(10-14)16(19(25)23-24-6-8-26-9-7-24)11-18(22-17)13-2-1-5-21-12-13/h1-5,10-12H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWDQQKXGCBEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3503980.png)

![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)
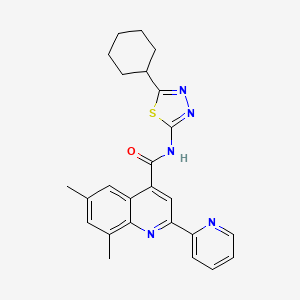

![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
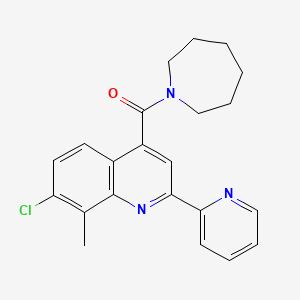
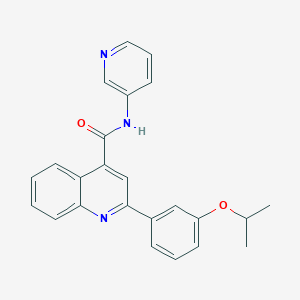
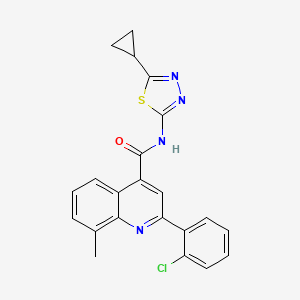

![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)